2,2,3,3-Tetraethoxycyclobutan-1-one
Description
2,2,3,3-Tetraethoxycyclobutan-1-one is a cyclobutanone derivative featuring four ethoxy (-OCH₂CH₃) groups symmetrically positioned at the 2,2,3,3-positions of the four-membered ring. This compound is characterized by its strained cyclobutanone core, which imparts unique reactivity compared to larger cyclic ketones.
Properties
CAS No. |
61699-44-3 |
|---|---|
Molecular Formula |
C12H22O5 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2,2,3,3-tetraethoxycyclobutan-1-one |
InChI |
InChI=1S/C12H22O5/c1-5-14-11(15-6-2)9-10(13)12(11,16-7-3)17-8-4/h5-9H2,1-4H3 |
InChI Key |
CKHJCMWYNFZVIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CC(=O)C1(OCC)OCC)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,2,3,3-Tetraethoxycyclobutan-1-one with cyclobutanone derivatives, substituted propanols, and halogenated cyclic compounds to highlight substituent effects and functional group contributions.
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Reactivity and Stability
- Ethoxy vs. Silyl Ether Substituents: The ethoxy groups in 2,2,3,3-Tetraethoxycyclobutan-1-one provide moderate steric hindrance and electron-donating effects, which may stabilize the cyclobutanone ring against ring-opening reactions. In contrast, the silyl ether group in 3-{[(tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one offers greater steric protection and lipophilicity, making it advantageous for temporary protection of hydroxyl groups in multistep syntheses .
- Ethoxy vs. Halogen Substituents: Compared to halogenated analogs like 2,2,3,3-Tetrafluoro-1-propanol (TFP) or trichloroethanes, the ethoxy groups reduce polarity and increase solubility in nonpolar solvents. Halogens (e.g., -F, -Cl) enhance electronegativity and thermal stability but may introduce toxicity, as seen in regulated compounds like 1,1,2-Trichloroethane .
Cyclic Strain and Functional Group Interactions
- Cyclobutanone vs. Cyclopropane Derivatives: Cyclobutanone’s larger ring size reduces inherent strain compared to cyclopropane derivatives (e.g., tetramethylcyclopropoyl indoles in ). However, the ketone group in cyclobutanone introduces electrophilicity at the carbonyl carbon, enabling nucleophilic additions or condensations. Cyclopropane derivatives, such as 5Cl-UR-144, prioritize ring strain-driven reactivity for psychoactive effects .
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